

Early clinical trials and reasons for noncommercialization of Mevastatin

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An In-depth Technical Guide to the Early Clinical Development and Discontinuation of **Mevastatin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

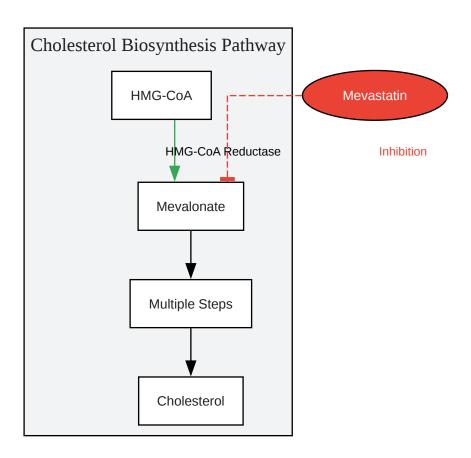
Mevastatin (formerly compactin or ML-236B), the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, marked a pivotal discovery in the management of hypercholesterolemia. Isolated from Penicillium citrinum in the 1970s by Akira Endo, it demonstrated significant cholesterol-lowering efficacy in early clinical trials.[1][2][3][4] Despite its initial promise, Mevastatin was never commercialized. This guide provides a detailed examination of its early clinical trials, the experimental protocols employed, and the critical factors, primarily long-term animal toxicity findings, that led to the cessation of its development. Understanding the trajectory of Mevastatin offers valuable insights into the rigorous pathway of drug development, the importance of preclinical safety signals, and the competitive landscape that shaped the "statin era."

Mechanism of Action: HMG-CoA Reductase Inhibition

Mevastatin functions as a competitive inhibitor of HMG-CoA reductase.[2][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the



hepatic cholesterol biosynthesis pathway.[5][6] By blocking this enzyme, **Mevastatin** decreases intracellular cholesterol synthesis. This reduction triggers a compensatory upregulation of LDL receptor expression on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[7]



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Mechanism of **Mevastatin** Action.

Early Clinical Trials: Efficacy Data

Clinical trials on **Mevastatin** (compactin) were conducted in Japan in the late 1970s.[1][2][3][8] These early studies, though small by modern standards, demonstrated potent LDL cholesterol-lowering effects in humans.

Experimental Protocols

The primary methodology for these trials involved administering **Mevastatin** to patients with primary hypercholesterolemia, including those with heterozygous and homozygous familial



hypercholesterolemia (FH). The key endpoint was the measurement of changes in plasma total and LDL cholesterol levels from baseline over a period of several weeks.

- Patient Population: Individuals with primary hypercholesterolemia, including heterozygous and homozygous FH.
- Dosage Regimen: Oral administration with doses ranging from 15 mg/day to 100 mg/day for the general patient pool. A specific FH homozygote case received up to 500 mg/day.[8]
- Treatment Duration: Typically ranged from 6 to 12 weeks.[8]
- Primary Efficacy Endpoint: Percentage reduction in plasma LDL cholesterol.

Quantitative Efficacy Summary

The trials showed a significant dose-dependent reduction in cholesterol levels, establishing the proof-of-concept for HMG-CoA reductase inhibition in humans.

Patient Group	Daily Dosage	Treatment Duration	Outcome: LDL Cholesterol Reduction	Reference
Primary Hypercholesterol emia	15 - 60 mg	Not Specified	20 - 40%	[1]
Heterozygous FH	60 - 100 mg	6 - 8 weeks	~27% (in plasma cholesterol)	[8]
Homozygous FH (single patient)	500 mg	2 weeks	~25%	[8]

Despite the promising efficacy, the development of **Mevastatin** was abruptly halted.

Reasons for Non-Commercialization

The decision by the pharmaceutical company Sankyo to discontinue the development of **Mevastatin** in August 1980 was not based on the human clinical efficacy data, which was



positive, but on concerning findings from preclinical animal studies.[6]

Preclinical Toxicity Findings

The primary reason for the cessation of the program was the outcome of a long-term toxicity study in dogs.

- Experimental Protocol: A long-term (2-year) toxicology study was conducted in dogs. The animals received daily doses of **Mevastatin** significantly higher than the human therapeutic dose.
- Key Finding: At high doses of 100 or 200 mg/kg/day, the drug was reported to cause lymphoma in the test animals.[6] No such abnormalities were observed at a lower dose of 20 mg/kg/day.[6]
- Impact: The severity of this finding, despite the extremely high doses used, raised a significant safety flag that was insurmountable at the time, leading Sankyo to terminate the project.[6]

Animal Model	Daily Dosage	Study Duration	Observed Toxicity	Reference
Dog	100 - 200 mg/kg	2 Years	Development of Lymphoma	[6]
Dog	20 mg/kg	2 Years	No abnormalities noted	[6]

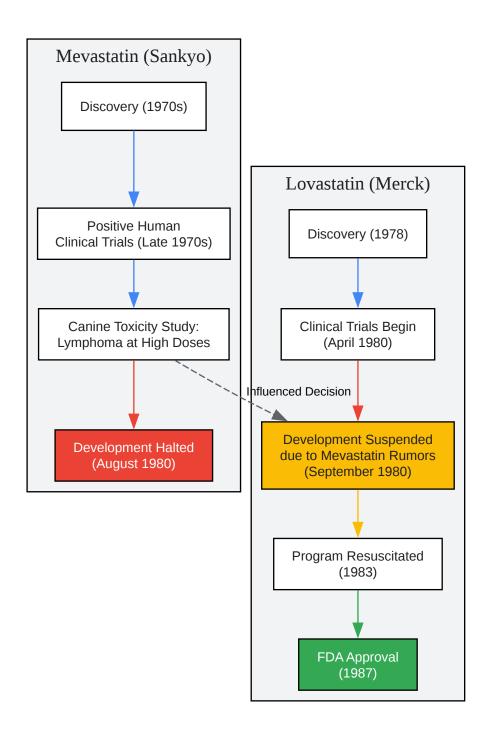
The Competitive Landscape: The Rise of Lovastatin

Concurrently, researchers at Merck Research Laboratories had independently isolated a similar HMG-CoA reductase inhibitor, initially named mevinolin, from Aspergillus terreus.[4][9] This compound, later known as Lovastatin, was found to be identical to monacolin K, which was also identified by Akira Endo.[10]

Merck began its own clinical trials with Lovastatin in April 1980. However, upon hearing the rumors about the toxicity findings with **Mevastatin**, Merck suspended its Lovastatin program in September 1980.[7] After conducting further animal toxicology studies that did not reveal



similar adverse effects and a careful re-evaluation of the risk-benefit profile, Merck made the crucial decision to restart the Lovastatin development program in 1983.[7] This decision ultimately led to Lovastatin becoming the first commercially successful statin, approved by the FDA in 1987.[10] Subsequently, Pravastatin, a derivative of **Mevastatin**, was also developed and brought to market.[2]



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Development Timelines of Mevastatin and Lovastatin.

Conclusion

Mevastatin was a groundbreaking discovery that validated HMG-CoA reductase as a viable therapeutic target for lowering cholesterol. Early human trials unequivocally demonstrated its efficacy. However, its journey was cut short by a critical preclinical safety signal from a high-dose canine toxicology study. While the doses that caused lymphoma in dogs were orders of magnitude higher than the effective human doses, the finding was sufficient to halt its development in the regulatory and scientific climate of the time. The subsequent successful development of Lovastatin by Merck, which navigated the same safety concerns, underscores the complex interplay of preclinical data, risk assessment, and corporate decision-making in pharmaceutical development. The story of Mevastatin serves as a crucial case study for drug developers, highlighting that even a compound with proven human efficacy can be derailed by preclinical findings, paving the way for a "follower" compound to ultimately define a new class of blockbuster drugs.

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